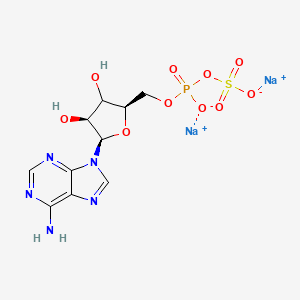

Adenosine 5'-phosphosulfate (disodium)

Description

Significance as a Central Intermediate in Sulfur Metabolism

Sulfur is an essential element for all living organisms, being a key constituent of amino acids like cysteine and methionine, as well as various coenzymes and secondary metabolites. wikipedia.orgoup.com However, in its most common environmental form, inorganic sulfate (B86663) (SO₄²⁻), it is relatively inert and must be metabolically activated to be utilized. oup.com This is where Adenosine (B11128) 5'-phosphosulfate (APS) plays its fundamental role.

The activation process begins with the enzyme ATP sulfurylase (EC 2.7.7.4), which catalyzes the adenylation of inorganic sulfate using ATP to produce APS and pyrophosphate (PPi). wikipedia.orgpnas.org This reaction is energetically unfavorable, but it is driven forward in cells by the subsequent, rapid hydrolysis of PPi. excedr.com

Once formed, APS serves as a critical metabolic branchpoint, particularly in bacteria and plants. nih.gov From this juncture, sulfur metabolism can proceed via two primary routes:

Reductive Assimilation Pathway: In this pathway, APS is directly reduced to sulfite (B76179) (SO₃²⁻) and AMP by the enzyme APS reductase (EC 1.8.99.2). wikipedia.orgpnas.org This is often the rate-limiting step in the assimilation process. nih.govfrontiersin.org The sulfite is then further reduced to sulfide (B99878) (S²⁻) by sulfite reductase. nih.govfrontiersin.org This sulfide is the form of sulfur that is incorporated into the amino acid skeleton of O-acetylserine to form cysteine, the first organic sulfur-containing compound. nih.govfrontiersin.org Cysteine then serves as the sulfur donor for the synthesis of methionine, glutathione (B108866), coenzymes, and other vital biomolecules. oup.comnih.gov

Phosphorylation/Sulfation Pathway: Alternatively, APS can be phosphorylated at its 3'-hydroxyl group by the enzyme APS kinase (EC 2.7.1.25), using another molecule of ATP. wikipedia.org This reaction yields 3'-phosphoadenosine-5'-phosphosulfate (PAPS). wikipedia.org PAPS is the universal high-energy sulfate donor used by a class of enzymes called sulfotransferases to catalyze sulfation reactions, which involve the transfer of a sulfonyl group to a wide range of acceptor molecules, including proteins, lipids, and secondary metabolites. researchgate.netfrontiersin.org

Furthermore, APS itself has a regulatory role, acting as a potent product inhibitor of the ATP sulfurylase enzyme in many organisms, thereby controlling the rate of its own synthesis. nih.govnih.gov

| Enzyme | EC Number | Reaction Catalyzed | Significance |

|---|---|---|---|

| ATP sulfurylase | 2.7.7.4 | ATP + sulfate ⇌ APS + PPi | Catalyzes the initial activation of inorganic sulfate. wikipedia.org |

| APS reductase | 1.8.99.2 | APS + 2e⁻ → AMP + sulfite | A key enzyme in the reductive assimilation of sulfate, leading to cysteine synthesis. wikipedia.orgpnas.org |

| APS kinase | 2.7.1.25 | APS + ATP → PAPS + ADP | Produces the universal sulfate donor, PAPS, for sulfation reactions. wikipedia.orgnih.gov |

Diverse Biological Roles of APS in Non-Mammalian Systems

In non-mammalian organisms, the metabolic pathways branching from APS are essential for a wide range of physiological processes, from primary growth to environmental adaptation and defense.

In Plants: The primary sulfate assimilation pathway, which begins with the reduction of APS, is fundamental for plant growth and development. nih.gov It provides the reduced sulfur necessary for synthesizing the amino acids cysteine and methionine, which are building blocks for proteins. oup.com Beyond this, these amino acids are precursors for essential coenzymes like coenzyme A, biotin, and thiamine. nih.gov The alternative pathway, leading to PAPS, is crucial for the synthesis of a vast array of sulfated secondary metabolites. nih.govoup.com A prominent example is the glucosinolates, sulfur-containing compounds vital for the defense of cruciferous plants against herbivores and pathogens. nih.gov Studies in Arabidopsis thaliana have shown that disruption of APS kinase genes leads to reduced levels of glucosinolates and impaired growth rates, highlighting the importance of this metabolic branch. oup.com

In Bacteria: Bacteria utilize APS in both assimilatory and dissimilatory sulfate reduction. wikipedia.org Assimilatory reduction mirrors the process in plants, providing sulfur for cellular components. wikipedia.orgwikipedia.org Dissimilatory sulfate reduction is a form of anaerobic respiration unique to sulfate-reducing bacteria (SRB), where APS is reduced to sulfite, and ultimately to hydrogen sulfide, using sulfate as a terminal electron acceptor instead of oxygen. wikipedia.orgmdpi.com This process is a cornerstone of the global sulfur cycle and is also implicated in industrial processes such as microbial corrosion. wikipedia.orgmdpi.com Furthermore, the biosynthesis of certain antibiotics in genera like Streptomyces relies on precursors derived from sulfur metabolism, linking APS pathways to the production of these medically important secondary metabolites. mdpi.comnih.gov

In Fungi and Yeast: Fungi and yeast, like plants and bacteria, rely on the APS-PAPS pathway for assimilatory sulfate reduction to produce essential sulfur-containing amino acids. nih.govfrontiersin.org In these organisms, ATP sulfurylase and APS kinase are typically encoded by separate genes. frontiersin.orgnih.gov Research in the budding yeast Saccharomyces cerevisiae has identified a specific mitochondrial carrier protein responsible for transporting both APS and PAPS across the mitochondrial membrane, underscoring the compartmentalized nature of sulfur metabolism. nih.gov Some pathogenic fungi have also been observed to secrete adenosine, which can manipulate the host plant's immune response by altering the balance of extracellular ATP and adenosine, demonstrating a sophisticated interplay involving purine (B94841) derivatives during infection. elifesciences.org

In Other Systems: The role of APS extends to other specialized biological processes. For instance, in bioluminescent organisms like fireflies, the light-emitting molecule luciferin (B1168401) is a sulfur-containing heterocyclic compound. nih.gov The biosynthesis of such sulfated compounds generally depends on the universal sulfate donor PAPS, which is synthesized from APS, linking sulfur activation to the production of molecules required for bioluminescence. sigmaaldrich.com

Properties

Molecular Formula |

C10H12N5Na2O10PS |

|---|---|

Molecular Weight |

471.25 g/mol |

IUPAC Name |

disodium;[(2R,4S,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl sulfonato phosphate |

InChI |

InChI=1S/C10H14N5O10PS.2Na/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(24-10)1-23-26(18,19)25-27(20,21)22;;/h2-4,6-7,10,16-17H,1H2,(H,18,19)(H2,11,12,13)(H,20,21,22);;/q;2*+1/p-2/t4-,6?,7+,10-;;/m1../s1 |

InChI Key |

ZPTNSTABODLUOW-QONMVAKYSA-L |

Isomeric SMILES |

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@H](C([C@H](O3)COP(=O)([O-])OS(=O)(=O)[O-])O)O)N.[Na+].[Na+] |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])OS(=O)(=O)[O-])O)O)N.[Na+].[Na+] |

Origin of Product |

United States |

Biosynthesis and Formation of Adenosine 5 Phosphosulfate

Enzymatic Catalysis by ATP Sulfurylase (ATPS)

The formation of Adenosine (B11128) 5'-phosphosulfate is catalyzed by the ubiquitous enzyme ATP sulfurylase (ATPS), also known as sulfate (B86663) adenylyltransferase (EC 2.7.7.4). creative-enzymes.comwikipedia.org This enzyme facilitates the reaction between ATP and an inorganic sulfate ion (SO₄²⁻) to produce APS and inorganic pyrophosphate (PPi). wikipedia.orgexcedr.com This reaction represents the sole entry point for sulfate into metabolic pathways. nih.gov

This initial activation step is common across a vast range of organisms, from bacteria to plants and animals, highlighting its fundamental role in sulfur metabolism. nih.govebi.ac.uk In many organisms, the APS formed is then either reduced to sulfite (B76179) for incorporation into amino acids like cysteine or phosphorylated by APS kinase to form PAPS for use in sulfation reactions. wikipedia.orgnih.govnih.govfrontiersin.org

ATP sulfurylase is a nucleotidyl transferase that belongs to the α/β phosphodiesterase superfamily. nih.gov The catalytic process is an ordered sequential reaction where MgATP is the first substrate to bind to the enzyme's active site. nih.gov Following the formation of the enzyme-MgATP complex, a sulfate ion binds and performs a nucleophilic attack on the α-phosphate of the ATP molecule. nih.govyoutube.com This attack results in the cleavage of the phosphoanhydride bond between the α- and β-phosphates of ATP, leading to the formation of APS and the release of pyrophosphate. excedr.com

The reaction is energetically unfavorable, with the equilibrium strongly favoring the reverse reaction (the formation of ATP from APS and PPi). nih.govnih.gov To overcome this thermodynamic barrier, the enzyme is thought to distort the conformation of the bound ATP, forcing it into an unusual U-shape that facilitates the in-line attack by the sulfate ion. nih.govnih.gov The transition state of this reaction is stabilized by interactions with highly conserved amino acid residues within the active site. nih.gov For instance, in soybean ATPS, residues such as Arg-248, Asn-249, His-255, and Arg-349 are believed to be critical for stabilizing the transition state. nih.gov

The enzyme exhibits high specificity for its substrates, ATP and sulfate. creative-enzymes.com The product, APS, acts as a potent product inhibitor, displaying competitive inhibition with respect to both ATP and sulfate, which is a key aspect of the regulation of the sulfate activation pathway. nih.govnih.gov

The quaternary structure of ATP sulfurylase varies significantly between different organisms; it can exist as a monomer, a homodimer, or a homo-oligomer. excedr.comebi.ac.uk In fungi such as Saccharomyces cerevisiae (yeast) and Penicillium chrysogenum, the enzyme is a homohexamer, typically arranged as two stacked trimeric rings. excedr.comnih.govnih.govnih.gov In contrast, it exists as a homotetramer in plants and a heterodimer in bacteria like Escherichia coli. wikipedia.orgnih.gov

The monomeric subunit of ATPS, exemplified by the well-studied yeast enzyme, is composed of several distinct domains. wikipedia.orgexcedr.comnih.gov These domains create the intricate three-dimensional structure necessary for substrate binding and catalysis. Nucleotide binding induces significant conformational changes in the enzyme structure. nih.gov

Table 1: Domain Structure of Saccharomyces cerevisiae ATP Sulfurylase

| Domain | Structural Features | Function |

| Domain I | N-terminus with beta-barrels, similar to pyruvate (B1213749) kinase. wikipedia.orgexcedr.com | Structural role. |

| Domain II | Composed of right-handed α/β folds. excedr.com | Contains the active site, substrate-binding motifs (e.g., RNP and GRD motifs), and is responsible for catalytic activity. excedr.comnih.gov |

| Domain III | Acts as a linker region connecting other domains. excedr.com | Connects Domain I and II with the C-terminal domain. |

| Domain IV | C-terminal domain with a typical α/β fold. excedr.comnih.gov | In fungi, this domain is homologous to APS kinase but is often catalytically inactive, likely serving a structural or regulatory role. nih.govnih.gov |

This table provides a generalized overview of the domain structure based on the yeast enzyme.

The genetic organization and resulting isoforms of ATP sulfurylase reflect the diverse metabolic needs of different organisms. nih.gov

Bacteria : In proteobacteria such as E. coli, ATPS is typically a heterodimeric enzyme encoded by the cysD and cysN genes, which are part of the cys operon for sulfate assimilation. nih.gov

Fungi : Fungi like S. cerevisiae and P. chrysogenum possess a homohexameric ATPS. nih.gov The enzyme is bifunctional in some species, with an APS kinase-like domain fused to the C-terminus of the ATPS domain. nih.govnih.gov This kinase-like domain can be allosterically regulatory, as in P. chrysogenum, or serve a purely structural function, as in S. cerevisiae. nih.gov

Plants : Vascular plants generally have a small family of ATPS genes, resulting in multiple isoforms. nih.gov Arabidopsis thaliana, a model plant, has four ATPS genes (ATPS1-4). nih.gov These isoforms are primarily located in the plastids (specifically chloroplasts), which is the main site of sulfate reduction. nih.govnih.gov However, a cytosolic isoform also exists, suggesting specialized functions for sulfate activation in different cellular compartments. nih.govnih.gov

Metazoans : In animals, including humans, the ATP sulfurylase and APS kinase activities are consolidated into a single, bifunctional polypeptide known as PAPS synthase (PAPSS). wikipedia.orgnih.govnih.gov Humans have two such genes, PAPSS1 and PAPSS2. wikipedia.orgtaylorandfrancis.com In these enzymes, the two catalytic domains can be arranged with the kinase domain at either the N- or C-terminus of the sulfurylase domain, depending on the organism. nih.govebi.ac.uk

Table 2: Examples of ATP Sulfurylase Isoforms and Structures Across Different Organisms

| Organism/Group | Type of Enzyme | Quaternary Structure | Gene(s) |

| Escherichia coli (Bacteria) | Monofunctional | Heterodimer | cysD, cysN nih.gov |

| Saccharomyces cerevisiae (Fungi) | Bifunctional (structural kinase domain) | Homodexamer | Single gene nih.gov |

| Arabidopsis thaliana (Plant) | Monofunctional | Homotetramer | ATPS1, ATPS2, ATPS3, ATPS4 nih.gov |

| Humans (Metazoan) | Bifunctional (PAPS Synthase) | Homodimer | PAPSS1, PAPSS2 wikipedia.orgnih.gov |

Inorganic Pyrophosphate Hydrolysis and Reaction Equilibrium

As noted, the synthesis of APS from ATP and sulfate is a thermodynamically unfavorable, or endergonic, reaction. nih.gov The equilibrium lies far in the direction of the reactants, ATP and sulfate. nih.gov For the cell to produce a continuous supply of APS for its metabolic needs, the reaction must be pulled in the forward direction. nih.govreactome.org

This is achieved primarily through the principle of Le Châtelier, by the rapid removal of the products. nih.gov The pyrophosphate (PPi) generated alongside APS is immediately and irreversibly hydrolyzed into two molecules of orthophosphate (Pi) by the action of a separate, ubiquitous enzyme called inorganic pyrophosphatase. reactome.orgrndsystems.comnih.gov

The hydrolysis reaction is as follows: PPi + H₂O → 2 Pi plos.org

This hydrolysis reaction is highly exergonic, releasing a significant amount of free energy. plos.org This energy release effectively couples the two reactions, pulling the unfavorable ATP sulfurylase reaction strongly towards the formation of APS. reactome.org The net result is that the synthesis of one molecule of APS effectively costs the cell two high-energy phosphate (B84403) bonds from the original ATP molecule. reactome.org Concurrently, the other product, APS, is also quickly consumed by subsequent enzymes in the pathway, such as APS reductase or APS kinase, further ensuring the forward flux of the reaction. nih.govfrontiersin.org

Metabolic Fates and Utilization Pathways of Adenosine 5 Phosphosulfate

Pathways Initiated by APS Phosphorylation

In many organisms, particularly metazoans, the primary fate of Adenosine (B11128) 5'-phosphosulfate is its phosphorylation to form 3'-Phosphoadenosine 5'-Phosphosulfate (PAPS), a high-energy sulfate (B86663) donor for a vast array of biological reactions.

The conversion of APS into PAPS is a critical activation step, catalyzed by the enzyme APS kinase. wikipedia.orgnih.gov This reaction involves the transfer of a phosphate (B84403) group from a molecule of ATP to the 3'-hydroxyl group of the ribose in APS, yielding PAPS and ADP. wikipedia.org

Reaction: APS + ATP ⇌ PAPS + ADP

In fungi, bacteria, and plants, the enzymes that produce PAPS—ATP sulfurylase (which forms APS) and APS kinase—are typically separate proteins. nih.gov However, in metazoans, including humans, these two enzymatic functions are fused into a single bifunctional polypeptide known as PAPS synthase (PAPSS). wikipedia.orgnih.govnih.gov This fusion protein catalyzes the two consecutive steps of sulfate activation. nih.gov Humans possess two major isoforms, PAPSS1 and PAPSS2, which exhibit different tissue expression patterns and stabilities. wikipedia.orgnih.govcrick.ac.uk Kinetic studies of APS kinase have suggested different reaction mechanisms, with some evidence pointing to an ordered binding of substrates (ATP then APS) and other studies indicating a random binding order. nih.gov Interestingly, the substrate APS can also act as an uncompetitive inhibitor of the APS kinase reaction, highlighting a complex regulatory mechanism. nih.govnih.gov

Once synthesized, PAPS serves as the universal and most common coenzyme for all sulfotransferase (SOT) reactions. wikipedia.orgnih.govrndsystems.com Sulfotransferases are a large family of enzymes that catalyze the transfer of the sulfuryl group (SO₃) from PAPS to a hydroxyl or amino group on a wide variety of acceptor molecules. wikipedia.orgtaylorandfrancis.com This process, known as sulfation or sulfonation, is essential for numerous biological functions. researchgate.net

The addition of a negatively charged sulfate group dramatically alters the physicochemical properties of the substrate, often increasing its water solubility and facilitating its excretion. This is a key pathway in the detoxification of xenobiotics (foreign compounds), drugs, and endogenous metabolites. taylorandfrancis.com Beyond detoxification, sulfation plays a critical role in modulating the biological activity of hormones, neurotransmitters, and peptides. taylorandfrancis.comresearchgate.net For example, the sulfation of glycosaminoglycans like heparan sulfate is vital for developmental processes, such as establishing the dorsal-ventral axis in the Drosophila embryo. biologists.com The reaction catalyzed by sulfotransferases yields a sulfated product and 3'-phosphoadenosine-5'-phosphate (PAP) as a byproduct. researchgate.net

| Pathway Step | Enzyme | Reaction | Significance |

|---|---|---|---|

| APS Phosphorylation | APS Kinase (part of PAPS Synthase in metazoans) | APS + ATP → PAPS + ADP | Produces the activated sulfate donor, PAPS. wikipedia.org |

| Sulfation | Sulfotransferases (SOTs) | PAPS + Substrate-OH → Substrate-O-SO₃⁻ + PAP | Detoxification, regulation of hormone and biomolecule activity. taylorandfrancis.com |

Pathways Initiated by APS Reduction

In plants and many microorganisms, APS can be directly reduced, initiating a pathway for the assimilation of inorganic sulfate into essential sulfur-containing organic compounds like cysteine. This process is fundamental for synthesizing proteins and other vital molecules.

In bacteria and plants, APS represents a significant metabolic branch point where it can be directly channeled into the reductive assimilation pathway. nih.gov This pathway is initiated by the enzyme APS reductase (APR), which catalyzes the two-electron reduction of APS to sulfite (B76179) (SO₃²⁻) and adenosine monophosphate (AMP). nih.govlibretexts.orgwikipedia.org

Reaction: APS + 2e⁻ → SO₃²⁻ + AMP

This reaction is a key step in both dissimilatory and assimilatory sulfate reduction. wikipedia.org

Dissimilatory sulfate reduction is used by strict anaerobic bacteria, which utilize sulfate as a terminal electron acceptor for respiration, similar to how aerobic organisms use oxygen. wikipedia.orglibretexts.org This process is for energy generation. libretexts.org

Assimilatory sulfate reduction , which occurs in plants and various microorganisms, is the process of incorporating inorganic sulfur into the cell's organic matter. wikipedia.orgnih.gov Here, the reduction of APS is the rate-limiting step for the flow of sulfur into cysteine biosynthesis. wikipedia.org The reducing power for this reaction is typically supplied by cofactors such as thioredoxin. wikipedia.orgpnas.org

The sulfite generated by APS reductase is a highly reactive and potentially toxic intermediate that is rapidly converted to sulfide (B99878) (S²⁻). libretexts.orgnih.gov This conversion is catalyzed by the enzyme sulfite reductase (SiR). pnas.orgoup.com This is a complex reaction requiring the transfer of six electrons to reduce the sulfur atom from a +4 oxidation state in sulfite to -2 in sulfide. nih.govresearchgate.net

In the dissimilatory pathway of sulfate-reducing bacteria, a specific enzyme known as dissimilatory sulfite reductase (Dsr) carries out this transformation, often involving other proteins like DsrC in the catalytic cycle. researchgate.netresearchgate.net In the assimilatory pathway of plants and other organisms, a different but functionally similar sulfite reductase performs this crucial step, ensuring a supply of reduced sulfur for biosynthesis. oup.com

The final stage of the assimilatory sulfate reduction pathway is the incorporation of sulfide into an organic backbone to form the amino acid cysteine. wikipedia.orgoup.com This step serves as the critical bridge linking inorganic sulfur metabolism with carbon and nitrogen metabolism. oup.com The synthesis of cysteine is a two-step process catalyzed by a multienzyme complex. oup.com

Serine acetyltransferase (SAT) catalyzes the activation of the amino acid serine by transferring an acetyl group from acetyl-CoA to form O-acetylserine (OAS). oup.com

O-acetylserine (thiol) lyase (OASTL) , also known as cysteine synthase, then facilitates the reaction between OAS and the sulfide produced by sulfite reductase. oup.com In this reaction, sulfide displaces the acetyl group of OAS to yield L-cysteine. oup.com

Cysteine is the primary entry point of reduced sulfur into organic molecules. It serves as the precursor for the synthesis of another essential sulfur-containing amino acid, methionine, as well as for the antioxidant peptide glutathione (B108866) and numerous other vital compounds such as cofactors and secondary metabolites. wikipedia.orgoup.comnih.gov

| Pathway Step | Enzyme | Reaction | Significance |

|---|---|---|---|

| APS Reduction | APS Reductase (APR) | APS + 2e⁻ → Sulfite + AMP | Commits sulfur to the reductive assimilation pathway. wikipedia.org |

| Sulfite Reduction | Sulfite Reductase (SiR) | Sulfite + 6e⁻ → Sulfide | Produces fully reduced sulfur for biosynthesis. oup.com |

| Sulfide Incorporation | Serine Acetyltransferase (SAT) & O-acetylserine (thiol) lyase (OASTL) | Sulfide + O-acetylserine → Cysteine + Acetate | Integrates sulfur into the amino acid cysteine. oup.com |

Branching Point Dynamics and Metabolic Flux Partitioning

Adenosine 5'-phosphosulfate (APS) occupies a crucial position in sulfur metabolism, acting as a critical metabolic branch-point. nih.govlibretexts.org In organisms such as bacteria and plants, APS is directed towards one of two primary utilization pathways: a reductive assimilation pathway for the synthesis of essential primary metabolites or a phosphorylation pathway that leads to the universal sulfate donor for various sulfation reactions. nih.govfrontiersin.org The distribution of APS between these competing routes, known as metabolic flux partitioning, is a highly regulated process, ensuring that the cell can adapt to changing physiological needs and environmental conditions. frontiersin.orgnih.gov

The two major metabolic fates of APS are:

Reductive Assimilation : Catalyzed by the enzyme APS reductase (APR), APS is reduced to sulfite and AMP. wikipedia.orgresearchgate.net This is a key step in the assimilatory sulfate reduction pathway, where sulfite is further reduced to sulfide and incorporated into the amino acid cysteine. wikipedia.orgfrontiersin.org Cysteine then serves as the precursor for other essential sulfur-containing compounds like methionine and glutathione. wikipedia.orgfrontiersin.org

Phosphorylation to PAPS : Catalyzed by the enzyme APS kinase (APK), APS is phosphorylated using ATP to form 3'-phosphoadenosine-5'-phosphosulfate (PAPS). wikipedia.orgwikipedia.org PAPS is the activated sulfate donor used by sulfotransferase enzymes to sulfate a wide array of molecules, including hormones, proteins, and secondary metabolites. frontiersin.orgwikipedia.orgsigmaaldrich.com

The partitioning of APS between APS reductase and APS kinase is tightly controlled to balance the need for primary sulfur-containing compounds with the requirements for sulfated molecules. This regulation occurs at multiple levels, including substrate availability and enzymatic control. frontiersin.org

For instance, sulfate deprivation in plants favors the flux of APS through the reductive pathway to prioritize the synthesis of cysteine and glutathione. frontiersin.org Conversely, conditions of oxidative stress also trigger a redirection of flux towards the reductive pathway. This response enhances the production of the antioxidant glutathione to protect the cell. Regulatory mechanisms under such stress conditions include the activation of APS reductase and the simultaneous attenuation of APS kinase activity. frontiersin.org

Research Findings on Metabolic Flux

Detailed research has elucidated the mechanisms governing the flux of metabolites through the APS branch point. Studies on various organisms reveal how enzyme kinetics and gene expression levels dictate the fate of APS.

A significant finding comes from studies on the moss Physcomitrella patens, which is unique in that it possesses both the APS-dependent and a PAPS-dependent pathway for sulfate assimilation. nih.gov To investigate the importance of the primary APS reductase pathway, researchers created a functional knockout of the APS reductase gene. nih.gov The results were surprising: the knockout plants were still able to grow using sulfate as their only sulfur source, indicating that the alternative PAPS reductase pathway could compensate for the loss. nih.gov However, when the flux of radioactive sulfur ([35S]sulfate) was measured, the knockout plants showed an incorporation rate into thiols that was approximately 50% lower than in wild-type plants. nih.gov This demonstrates that while an alternative route exists, the direct reduction of APS via APS reductase is the dominant pathway for sulfate assimilation in this organism under normal conditions.

Table 1: Experimental Findings on APS Metabolic Flux Partitioning

| Organism | Experiment | Key Finding | Implication for Metabolic Flux | Reference |

|---|---|---|---|---|

| Physcomitrella patens (moss) | Knockout of APS reductase gene | Knockout plants remained viable on sulfate, but [35S]sulfate incorporation into thiols was reduced by ~50%. | Revealed the co-existence of APS and PAPS reduction pathways and established the APS reductase pathway as the dominant route for sulfate assimilation. | nih.gov |

| Arabidopsis thaliana (plant) | Sulfate deprivation | Favors APS reduction for cysteine and glutathione synthesis. | Demonstrates nutritional status directly regulates flux partitioning at the APS branch point. | frontiersin.org |

| Arabidopsis thaliana (plant) | Oxidative stress | APS reductase activity is activated, while APS kinase activity is attenuated. | Shows that cellular redox state controls the channeling of APS towards primary (reductive) or secondary (sulfation) metabolism. | frontiersin.org |

The kinetic properties of the key enzymes, APS reductase and APS kinase, are fundamental to understanding the dynamics of flux partitioning. The affinity of each enzyme for their common substrate, APS, and their regulation by other metabolites, determines which pathway predominates under specific cellular conditions.

Table 2: Selected Kinetic Properties of Enzymes at the APS Branch Point

| Enzyme | Organism | Km for APS (μM) | Key Regulatory Features | Reference |

|---|---|---|---|---|

| APS Reductase (APS Sulfotransferase) | Lemna minor (duckweed) | 6.5 | Uses APS, not PAPS, as the sulfonyl donor. | nih.gov |

| APS Kinase | Penicillium chrysogenum (fungus) | N/A (subject to inhibition) | Strong uncompetitive substrate inhibition by APS with respect to MgATP. | nih.gov |

| PAPS Synthase 1 (APS Kinase domain) | Homo sapiens (human) | 15 (concentration for maximal activity) | Uncompetitive substrate inhibition by APS. APS also acts as a product inhibitor of the ATP sulfurylase domain. | nih.govnih.gov |

Enzymology of Adenosine 5 Phosphosulfate Metabolism

ATP Sulfurylase (ATPS)

ATP sulfurylase (EC 2.7.7.4) catalyzes the first committed step in sulfate (B86663) assimilation: the reaction between ATP and inorganic sulfate to form adenosine (B11128) 5'-phosphosulfate and pyrophosphate (PPi). nih.gov This reaction is thermodynamically unfavorable, and the enzyme's function and regulation have been a subject of extensive research. nih.gov

The kinetic mechanism of ATP sulfurylase can vary depending on the organism. In plants, such as soybean (Glycine max), kinetic analyses of the forward reaction (APS synthesis) are consistent with a single-displacement, or ternary complex, mechanism. nih.govresearchgate.net Studies suggest an ordered binding of substrates, where ATP binds to the enzyme first, followed by sulfate. nih.govresearchgate.net For the reverse reaction (ATP synthesis), a sequential mechanism is also observed, with isothermal titration calorimetry (ITC) showing that APS binds tightly to the enzyme before the addition of pyrophosphate (PPi). nih.govresearchgate.net Dead-end inhibition studies using chlorate, a sulfate analog, showed competitive inhibition against sulfate and non-competitive inhibition against ATP, further supporting the ordered mechanism. nih.govresearchgate.net

Several catalytic mechanisms have been proposed for the ATPS reaction. One prominent hypothesis, based on density functional theory (DFT) calculations, suggests a direct SN2-type, one-step conversion of ATP to APS that proceeds through a pentavalent transition state. nih.govnih.gov Other proposed, but less energetically favorable, mechanisms include a two-step process involving an AMP anhydride (B1165640) intermediate or a cyclic AMP intermediate. nih.gov In some bacteria like Escherichia coli, the reaction is a more complex GTP-dependent two-step process. nih.govh-its.org

The quaternary structure of ATP sulfurylase varies significantly across different domains of life. nih.gov

In plants , the enzyme typically functions as a monofunctional, non-allosteric homodimer. nih.govnih.gov

In fungi , such as Saccharomyces cerevisiae and Penicillium chrysogenum, ATPS is a large homohexamer. nih.govnih.govnih.gov Each subunit in the fungal enzyme is bifunctional, containing an N-terminal ATP sulfurylase domain and a C-terminal domain that resembles APS kinase but is inactive. nih.govnih.gov The crystal structure of the S. cerevisiae enzyme reveals that the six identical subunits are arranged in two stacked rings with D3 symmetry. nih.gov

In bacteria , the structure is diverse. Some prokaryotes have homodimeric enzymes. nih.gov In contrast, the ATPS from Escherichia coli is a tetramer composed of two heterodimers of the CysD and CysN subunits. nih.govnih.gov The CysD subunit is catalytic, while the CysN subunit is a GTPase that allosterically activates the CysD subunit. nih.govh-its.org

In humans , the enzyme is a homodimeric protein where each monomer is bifunctional, possessing an APS kinase domain at the N-terminus and an ATP sulfurylase domain at the C-terminus, a reverse arrangement compared to the fungal enzyme. nih.gov

Table 1: Kinetic Parameters for ATP Sulfurylase

| Enzyme Source | Substrate | Km |

|---|---|---|

| Human PAPSS1 (C-terminal domain) | ATP | 2.2 mM |

| Human PAPSS1 (C-terminal domain) | Sulfate | 0.53 mM |

Data sourced from kinetic analysis of the C-terminal domain of human PAPS synthase 1. researchgate.net

APS Kinase (APSK)

APS kinase (APSK) (EC 2.7.1.25) catalyzes the second step in the synthesis of the universal sulfuryl donor, 3'-phosphoadenosine 5'-phosphosulfate (PAPS). nih.gov It transfers a phosphate (B84403) group from a second molecule of ATP to the 3'-hydroxyl group of the ribose in APS. researchgate.netwikipedia.org

The kinetic mechanism of APS kinase has been characterized by an ordered binding of substrates and notable substrate inhibition by APS. nih.gov

Reaction Mechanism: Kinetic studies with the enzyme from Penicillium chrysogenum indicate an ordered sequential mechanism where MgATP binds first, followed by the second substrate, APS. nih.gov After the phosphoryl transfer, PAPS is the first product to be released, followed by ADP. nih.gov However, other studies have suggested that ATP and APS may bind in a random order. nih.gov

Substrate Inhibition: A key characteristic of APSK is its potent uncompetitive substrate inhibition by APS at high concentrations. nih.govplos.orgresearchgate.net For the enzyme from P. chrysogenum, the optimal activity is observed at an APS concentration of 15 µM, with significant inhibition occurring at concentrations above 30 µM. plos.orgresearchgate.net This inhibition is thought to be a crucial regulatory mechanism, and structural studies on human PAPS synthetase suggest that APS can form a dead-end complex with the enzyme and ADP. nih.govnih.gov

Table 2: Kinetic Parameters for APS Kinase from P. chrysogenum

| Substrate/Inhibitor | Parameter | Value | Conditions |

|---|---|---|---|

| APS | Km (apparent) | ~10 µM | |

| APS | Km (theoretical) | 4.2 µM | Saturating MgATP |

| MgATP | Km | 0.14 mM | at optimal [APS] (15 µM) |

| APS | KI (inhibition) | 47.9 µM | Saturating MgATP |

Data sourced from kinetic analysis of APS kinase from Penicillium chrysogenum. plos.orgresearchgate.net

Crystal structures of APS kinase from various organisms have provided significant insights into its catalytic mechanism and regulation.

Human PAPSS: In the dimeric human PAPS synthetase, structural analysis of the APS kinase domain reveals both intrasubunit and intersubunit rearrangements upon substrate binding, leading to asymmetry between the two monomers. nih.gov

Arabidopsis thaliana APSK: The 1.8-Å resolution crystal structure of APSK from A. thaliana (AtAPSK) in complex with an ATP analog (β,γ-imidoadenosine-5'-triphosphate), Mg²⁺, and APS provides a detailed view of the enzyme's Michaelis complex. nih.gov This structure revealed a critical intersubunit disulfide bond (Cys86–Cys119) that is unique to plant APSKs and plays a role in redox regulation. nih.gov Reduction of this bond leads to a significant increase in catalytic efficiency. nih.gov

APS Reductase (APR)

APS reductase is a key enzyme in both dissimilatory and assimilatory sulfate reduction pathways, catalyzing the reduction of APS to sulfite (B76179) and AMP. researchgate.netwikipedia.org This enzyme is crucial for providing a source of sulfur for the biosynthesis of essential amino acids like cysteine and methionine in plants and bacteria. wikipedia.org There are two evolutionarily distinct types of APS reductases: a dissimilatory type found in sulfate-reducing bacteria and archaea, and an assimilatory type found in plants and some bacteria, which appear to have evolved convergently. nih.gov

The catalytic mechanism of APS reductase involves a nucleophilic attack of the N5 atom of the reduced flavin adenine (B156593) dinucleotide (FAD) cofactor on the sulfur atom of APS. researchgate.netnih.gov This attack leads to the formation of a transient FAD-APS intermediate, which then decays to produce AMP and a FAD-sulfite adduct. researchgate.netnih.gov The sulfite is subsequently released. researchgate.net The nucleophilicity of the FAD N5 atom is thought to be enhanced by the deprotonation of the N1 atom in the reduced state of the enzyme. nih.gov In some proposed mechanisms, a cysteine residue in the active site of the enzyme may also participate in the reaction by forming a covalent thiosulfate (B1220275) bond with the sulfur moiety of APS. researchgate.net

The reduction of APS is an electron-dependent process, and APS reductases rely on various electron donors and cofactors.

FAD: Flavin adenine dinucleotide is a universally conserved cofactor in APS reductases and is directly involved in the catalytic mechanism by attacking the sulfur atom of APS. researchgate.netnih.gov The alpha subunit of the enzyme contains a noncovalently bound FAD. ebi.ac.ukebi.ac.uk

Iron-Sulfur (Fe-S) Clusters: Dissimilatory APS reductases are iron-sulfur flavoenzymes. nih.gov The beta subunit typically contains two [4Fe-4S] clusters of the ferredoxin type. nih.govebi.ac.ukebi.ac.uk These clusters act as an electron transfer conduit, relaying electrons from an external donor to the FAD cofactor at the active site. nih.gov The two [4Fe-4S] clusters have a significant difference in their reduction potentials, which is explained by their interactions with the surrounding protein matrix. nih.gov Assimilatory APS reductases also possess a conserved cysteine motif that coordinates a [4Fe-4S] cluster required for catalytic activity. wikipedia.org

Glutathione (B108866) and Thioredoxin: In the assimilatory pathway in higher plants, the mechanism of sulfate reduction has been a subject of investigation. One hypothesis suggests that APS is reduced via the formation of an organic thiosulfate with reduced glutathione (GSH). pnas.org However, more recent molecular evidence points towards a mechanism similar to that in bacteria, where thioredoxin (Trx) acts as the electron donor. pnas.org Some APS reductases, like the one from Sulfurisphaera tokodaii, are specifically described as thioredoxin-dependent. uniprot.org

| Cofactor/Electron Donor | Role in APS Reductase Function |

| Flavin Adenine Dinucleotide (FAD) | Directly participates in the catalytic reaction by nucleophilically attacking the sulfur of APS. researchgate.netnih.gov |

| Iron-Sulfur ([4Fe-4S]) Clusters | Mediate the transfer of electrons from an external donor to the FAD cofactor. nih.gov |

| Glutathione (GSH) | Proposed as a potential reductant in the plant assimilatory pathway. pnas.org |

| Thioredoxin (Trx) | Acts as an electron donor for some assimilatory APS reductases. pnas.orguniprot.org |

Dissimilatory APS reductases are typically heterodimeric enzymes, composed of an alpha (α) and a beta (β) subunit. ebi.ac.ukebi.ac.uk The larger α-subunit, with a molecular weight of approximately 75 kDa, houses the FAD cofactor. nih.gov The smaller β-subunit, around 20 kDa, contains the two [4Fe-4S] clusters. nih.gov These heterodimers can further associate to form a tight α₂β₂ heterotetramer. nih.gov The structure of the β-subunit is similar in part to bacterial ferredoxins. nih.gov The evolutionary origin of the α-subunit is shared with fumarate (B1241708) reductase/succinate dehydrogenase flavoproteins. ebi.ac.ukebi.ac.uk In plants, the active form of APS reductase also appears to be a heterodimer, and these can associate to form heterotetramers. wikipedia.org

| Subunit | Key Features | Associated Cofactors |

| Alpha (α) Subunit | Larger subunit (~75 kDa); shares evolutionary origin with fumarate reductase/succinate dehydrogenase. nih.govebi.ac.ukebi.ac.uk | Flavin Adenine Dinucleotide (FAD). nih.gov |

| Beta (β) Subunit | Smaller subunit (~20 kDa); contains a domain similar to bacterial ferredoxins. nih.gov | Two [4Fe-4S] clusters. nih.gov |

Regulation of Adenosine 5 Phosphosulfate Homeostasis

Transcriptional Regulation of APS-Metabolizing Genes

The expression of genes encoding the enzymes responsible for APS synthesis and reduction is tightly regulated in response to various internal and external cues.

The regulation of APS-metabolizing genes is intricately linked with hormonal signaling and responses to various environmental stressors. Hormones such as cytokinins have been implicated in the regulation of Adenosine (B11128) 5'-phosphosulfate reductase (APR), a key enzyme in the sulfur assimilation pathway. frontiersin.orgnih.gov Furthermore, environmental challenges like high salinity, intense light, and oxidative stress can modulate the expression of these genes. frontiersin.orgnih.govnih.gov For example, salt stress has been shown to increase the mRNA levels of all three APR isoforms in Arabidopsis roots. nih.gov This induction is part of a broader stress response that involves the production of sulfur-containing defense compounds. Light also plays a crucial role, with transcription factors like LONG HYPOCOTYL 5 (HY5) regulating APR expression in response to dark adaptation. frontiersin.org The generation of reactive oxygen species (ROS) under stress conditions necessitates the synthesis of sulfur-containing compounds like glutathione (B108866) for detoxification, further linking oxidative stress to the regulation of APS metabolism. nih.gov

Specific transcription factors are central to orchestrating the transcriptional response of APS-metabolizing genes. In plants, SULFUR LIMITATION 1 (SLIM1), an ETHYLENE-INSENSITIVE3-LIKE (EIL) family transcription factor, acts as a master regulator of the sulfur deficiency response. nih.govnih.govelsevierpure.comoup.com SLIM1 controls the expression of a wide array of genes involved in sulfate (B86663) uptake, assimilation, and the degradation of sulfur-containing compounds like glucosinolates. nih.govelsevierpure.comresearchgate.net It achieves this by binding to specific promoter elements, such as the UPE-box, in its target genes. researchgate.net Other transcription factor families, including MYBs and bZIPs, also contribute to the regulation of sulfur assimilation genes. frontiersin.org

In a different biological context, the Casitas B-lineage lymphoma (Cbl) protein, an E3 ubiquitin ligase, plays a regulatory role in signaling pathways that can indirectly influence metabolic processes. mdpi.comresearchgate.net In adipocytes, the adapter protein APS (Adapter protein with Pleckstrin homology and SH2 domains) is essential for the insulin-stimulated tyrosine phosphorylation of c-Cbl. nih.govnih.gov This phosphorylation event is a critical step in the insulin (B600854) signaling pathway that leads to the translocation of the glucose transporter GLUT4, thereby controlling glucose uptake. nih.govnih.gov

Below is an interactive data table summarizing key transcription factors and their roles in regulating APS metabolism.

| Transcription Factor | Organism/System | Function in Relation to APS Metabolism | Target Genes/Pathways |

| SLIM1/EIL3 | Arabidopsis thaliana | Central regulator of sulfur deficiency response. nih.govnih.govelsevierpure.comoup.com | Upregulates sulfate transporters (e.g., SULTR1;2) and assimilation enzymes; regulates glucosinolate metabolism. nih.govelsevierpure.comresearchgate.net |

| HY5 | Arabidopsis thaliana | Regulates APR expression in response to light and sulfur status. frontiersin.org | APR1, APR2. frontiersin.org |

| MYB Transcription Factors (e.g., MYB28, MYB51) | Arabidopsis thaliana | Activate the expression of APR. frontiersin.org | APR genes. frontiersin.org |

| c-Cbl | Mammalian adipocytes | Indirectly involved via insulin signaling; its phosphorylation, facilitated by the adapter protein APS, is crucial for glucose uptake. mdpi.comnih.govnih.gov | Insulin signaling pathway, GLUT4 translocation. nih.govnih.gov |

MicroRNAs (miRNAs) have emerged as important post-transcriptional regulators of gene expression, and miR395 plays a significant role in controlling APS homeostasis. nih.gov Under sulfur-deficient conditions, the expression of miR395 is induced in a SLIM1-dependent manner. nih.gov This miRNA targets the mRNAs of ATP sulfurylase (ATPS) genes, specifically APS1, APS3, and APS4, as well as the low-affinity sulfate transporter SULTR2;1. nih.govnih.gov By downregulating these targets, miR395 helps to fine-tune the levels of APS and control sulfate allocation within the plant. nih.govnih.gov Overexpression of miR395 leads to the repression of its target genes, which can impact downstream processes such as secondary xylem development. nih.gov This regulatory loop involving SLIM1 and miR395 provides a sophisticated mechanism for maintaining sulfur homeostasis. nih.gov

Post-Transcriptional and Post-Translational Control

Beyond transcriptional regulation, the activity of enzymes in the APS metabolic pathway is also modulated at the post-transcriptional and post-translational levels, allowing for rapid adjustments to changing cellular conditions.

The activities of key enzymes in sulfur metabolism, such as APS kinase (APSK) and APR, are subject to redox regulation. nih.gov This control mechanism is particularly important in photosynthetic organisms where the redox state of the cell can fluctuate with changes in light availability and stress levels. In plants, both APSK and APR contain regulatory disulfide bonds. nih.gov Under oxidizing conditions, the formation of these disulfide bonds can alter enzyme activity. nih.gov For instance, in Arabidopsis thaliana, the oxidation of a regulatory disulfide bond in APSK leads to a decrease in its activity, while the reduction of a similar bond in APR attenuates its activity. nih.gov This opposing regulation provides a mechanism to partition the flow of APS between the primary sulfur assimilation pathway (leading to cysteine and glutathione synthesis) and the synthesis of 3'-phosphoadenosine-5'-phosphosulfate (PAPS), a sulfur donor for specialized metabolites. nih.gov This redox control is thought to have evolved in the green plant lineage, as APSK from cyanobacteria is not redox-sensitive. nih.govcornell.edu

Allosteric Regulation and Product Inhibition (e.g., APS as inhibitor)

The homeostasis of Adenosine 5'-phosphosulfate (APS) is intricately controlled through feedback mechanisms, where APS itself plays a central role as a regulatory molecule. This regulation occurs primarily through the inhibition of the enzymes responsible for its synthesis and subsequent phosphorylation, namely ATP sulfurylase and APS kinase.

In many organisms, APS acts as a potent product inhibitor of ATP sulfurylase, the enzyme that catalyzes the first step of sulfate activation by reacting ATP and inorganic sulfate to form APS. nih.govnih.gov This inhibition is competitive with respect to both substrates, ATP and sulfate. nih.govnih.gov In fungi, while 3'-phosphoadenosine 5'-phosphosulfate (PAPS) is considered the true allosteric inhibitor of ATP sulfurylase, APS functions as a competitive product inhibitor at the catalytic site. nih.gov The affinity of fungal ATP sulfurylase for its immediate product, APS, can be a thousand times higher than for PAPS. nih.gov The enzyme can exist in at least two conformations: a high-affinity R state and a low-affinity T state, with ATP binding causing a shift to the R state. creative-enzymes.com Allosteric inhibitors preferentially bind to the T state. nih.govcreative-enzymes.com

In metazoans, where ATP sulfurylase and APS kinase exist as a bifunctional enzyme called PAPS synthase, APS demonstrates a multifaceted inhibitory role. nih.govnih.gov It inhibits the ATP sulfurylase domain through product inhibition. nih.govnih.gov Furthermore, APS acts as an uncompetitive substrate inhibitor for the APS kinase domain, which phosphorylates APS to PAPS. nih.govnih.gov This inhibitory action is possible because APS can bind to both the ATP/ADP-binding site and the PAPS/APS-binding site of the kinase domain. nih.govnih.gov The steady-state concentration of APS in human PAPS synthase 1 has been modeled to be around 1.6 μM, but it is projected to rise to as high as 60 μM when sulfate is in excess. nih.govnih.gov Notably, the concentration for maximal activity of APS kinase is approximately 15 μM, highlighting the fine-tuned regulation by APS levels. nih.govnih.gov

Protein Stability and Turnover

Adenosine 5'-phosphosulfate is not only an intermediate and an inhibitor but also a crucial stabilizer of the enzymes involved in its metabolism, particularly the bifunctional PAPS synthases found in metazoans. nih.gov These enzymes are inherently fragile, and their stability is significantly influenced by the binding of ligands like APS. nih.govnih.gov

Research has identified APS as a highly specific stabilizer of PAPS synthase 1 (PAPSS1) and PAPS synthase 2 (PAPSS2). nih.gov The stabilizing effect is most prominent on the APS kinase domain of these proteins. nih.gov At equimolar concentrations, APS can increase the midpoint of the unfolding transition of PAPSS1 by 4°C. nih.gov This stabilization is thought to occur through the formation of a dead-end enzyme-ADP-APS complex, particularly at APS concentrations ranging from 0.5 to 5 μM. nih.govnih.gov At higher concentrations, APS may also bind to the catalytic centers of the ATP sulfurylase domain, contributing further to stability. nih.govnih.gov

The stability of the APS kinase (APSK) domain is directly linked to cellular ATP levels and the binding of its substrates. nih.gov In-cell studies have shown that the kinase domain undergoes a stability cycle coupled to the different ligand-bound states during catalysis. nih.gov The combination of ADP and APS has a particularly strong stabilizing effect, more so than either nucleotide alone. nih.gov The ADP-APS complex is proposed to serve as a stable storage form for the enzyme, protecting it from misfolding and aggregation during times of cellular stress or ATP depletion. researchgate.net In the absence of its substrates, the apo-form of APS kinase is highly unstable. researchgate.net This ligand-dependent stability provides a regulatory layer where the cell's energy status, reflected by ATP levels, can directly influence the stability and thus the activity of the enzymes in the sulfation pathway. nih.gov

Interplay with Other Metabolic Pathways (e.g., nitrogen assimilation)

The metabolism of Adenosine 5'-phosphosulfate is a key part of the sulfate assimilation pathway, which is tightly interconnected with carbon and nitrogen metabolism. oup.comscispace.com These primary metabolic pathways converge at the synthesis of the amino acid cysteine, which requires carbon skeletons, reduced nitrogen, and reduced sulfur. oup.comscispace.comnih.gov

The coordination between sulfate and nitrogen assimilation is essential for maintaining the balance of nutrients required for protein synthesis. oup.com There is a reciprocal regulatory relationship: sulfate deficiency can lead to a reduction in nitrate (B79036) uptake and reduction, while nitrogen deficiency can diminish the rate of sulfate uptake and assimilation. oup.comnih.gov In plants like Lemna minor, the key enzymes of sulfate and nitrate assimilation, adenosine 5'-phosphosulfate reductase (APR) and nitrate reductase (NR) respectively, are regulated in a coordinated manner. nih.govnih.gov For instance, conditions that limit carbon fixation, such as the absence of CO2, cause a severe decrease in the activities and mRNA levels of both APR and NR. nih.gov

The molecule O-acetyl-L-serine (OAS), which provides the carbon-nitrogen backbone for cysteine synthesis, is a critical regulatory link. nih.gov OAS is known to regulate sulfate uptake and assimilation. nih.gov An accumulation of OAS, signaling a demand for sulfur, can induce the expression of genes in the sulfate assimilation pathway. nih.gov Conversely, the key enzymes of sulfate and nitrate assimilation, APR and nitrate reductase, are induced by reduced nitrogen compounds (like amino acids) and reduced sulfur compounds (like cysteine), respectively. oup.comscispace.com This intricate web of regulation ensures that the assimilation of sulfur via the APS pathway is balanced with the availability of precursors from carbon and nitrogen metabolism to meet the cell's biosynthetic needs. oup.comresearchgate.net

APS as a Signaling Molecule (e.g., sulfate excess in E. coli)

Beyond its roles as a metabolic intermediate and enzyme regulator, Adenosine 5'-phosphosulfate (APS) also functions as an intracellular signaling molecule. nih.govresearchgate.net In the bacterium Escherichia coli, APS serves as a key signal for sulfate availability, specifically indicating a state of sulfate excess. nih.gov This signaling role is crucial for regulating the switch between utilizing inorganic sulfate and alternative organic sulfur sources (organosulfonates). nih.gov

The utilization of organosulfonates in E. coli is controlled by the ssuEADCB operon, which is activated by the transcriptional regulator Cbl. nih.gov Research has demonstrated that the presence of APS abolishes the Cbl-mediated activation of this operon. nih.gov This finding indicates that APS acts as a negative cofactor for Cbl. nih.gov When inorganic sulfate is plentiful, the sulfate assimilation pathway is active, leading to the production of APS. researchgate.net The resulting increase in the intracellular APS pool signals that there is no need to expend energy acquiring sulfur from alternative sources. Consequently, APS binds to Cbl, inhibiting the transcription of the ssu operon and repressing the use of organosulfonates. nih.gov

This mechanism allows E. coli to prioritize its sulfur sources efficiently. It is APS itself, not the external sulfate, that serves as the internal signal of sulfur sufficiency. nih.gov This was confirmed in vivo using mutant strains with altered abilities to synthesize or consume APS, which showed corresponding changes in the expression of the ssu operon. nih.gov This positions APS as a distinct signaling molecule within the broader sulfur assimilation pathway, where its precursor, PAPS, has also been shown to act as a signal, albeit with a different role related to cell surface modulation. researchgate.netnih.gov

Cellular and Subcellular Compartmentation of Aps Pathways

Distribution of APS-Related Enzymes in Different Organisms (e.g., Plants, Microorganisms)

The enzymes responsible for the synthesis of APS and its subsequent conversion to 3'-phosphoadenosine 5'-phosphosulfate (PAPS) are distributed differently across various life forms. In many bacteria, fungi, and plants, the two key enzymes, ATP sulfurylase and APS kinase, exist as separate proteins. nih.govnih.gov In contrast, metazoans (animals) typically possess a bifunctional enzyme, PAPS synthase (PAPSS), which combines both ATP sulfurylase and APS kinase activities on a single polypeptide chain. nih.govnih.gov

In the realm of microorganisms, particularly bacteria, there is a notable divergence in the reductive step of sulfate (B86663) assimilation. Many sulfate-assimilating bacteria utilize a novel class of APS reductase (APR) that directly reduces APS to sulfite (B76179). nih.gov This is distinct from the pathway in well-studied enterobacteria like Escherichia coli, which first phosphorylates APS to PAPS and then employs a PAPS reductase to produce sulfite. nih.gov The assimilatory-type APS reductase found in bacteria like Pseudomonas aeruginosa shows sequence homology to plant APS reductases but is structurally different from the dissimilatory APS reductase used by sulfate-reducing bacteria, suggesting a case of convergent evolution. nih.gov Fungi and cyanobacteria also typically utilize PAPS reductase. nih.gov

| Organism Group | Enzyme Organization (ATPS & APK) | Primary Reductive Enzyme | Substrate for Reduction |

|---|---|---|---|

| Plants | Separate Proteins nih.govnih.gov | APS Reductase (APR) frontiersin.org | APS frontiersin.org |

| Most Fungi | Separate Proteins nih.govnih.gov | PAPS Reductase nih.gov | PAPS nih.gov |

| Assimilatory Bacteria (e.g., P. aeruginosa) | Separate Proteins nih.govnih.gov | APS Reductase (assimilatory type) nih.gov | APS nih.gov |

| Enterobacteria (e.g., E. coli) | Separate Proteins nih.govnih.gov | PAPS Reductase nih.gov | PAPS nih.gov |

| Metazoa (Animals) | Bifunctional PAPS Synthase nih.govnih.gov | Not applicable (pathway is for sulfation, not reduction) | Not applicable |

Plastidic and Cytosolic Pathways in Eukaryotes (e.g., Arabidopsis thaliana)

In plants such as Arabidopsis thaliana, the APS metabolic pathway is notably compartmentalized between the plastids (specifically chloroplasts in photosynthetic tissues) and the cytosol. This partitioning allows for differential regulation of sulfur flux towards either reductive assimilation (for cysteine synthesis) or sulfation reactions (for producing sulfated metabolites). frontiersin.org

The initial activation of sulfate to APS, catalyzed by ATP sulfurylase (ATPS), occurs in both the cytosol and the plastids. frontiersin.org However, the subsequent fate of APS diverges significantly between these two compartments.

In the Plastids : APS serves as a critical branch-point. nih.gov It can be directed towards reductive assimilation via APS reductase (APR), which reduces APS to sulfite. frontiersin.org The sulfite is then further reduced to sulfide (B99878) by sulfite reductase (SiR). Both APR and SiR are exclusively localized within the plastids. frontiersin.org Alternatively, plastidial APS can be phosphorylated by APS kinase (APK) to form PAPS. frontiersin.org

In the Cytosol : The pathway is more restricted. Cytosolic APS is primarily, if not exclusively, phosphorylated by APK to produce PAPS. frontiersin.org The reductive pathway via APR is absent from the cytosol. frontiersin.org

This dual-pathway system implies that the synthesis of essential amino acids like cysteine and methionine, which begins with the reduction of sulfite, is a plastid-centric process. youtube.com Conversely, the synthesis of PAPS, the universal sulfonate donor for creating compounds like glucosinolates, occurs in both plastids and the cytosol. frontiersin.org

| Enzyme | Plastid Localization | Cytosol Localization | Primary Function in Compartment |

|---|---|---|---|

| ATP Sulfurylase (ATPS) | Yes frontiersin.org | Yes frontiersin.org | APS Synthesis frontiersin.org |

| APS Reductase (APR) | Yes frontiersin.org | No frontiersin.org | Reduction of APS to Sulfite frontiersin.org |

| APS Kinase (APK) | Yes frontiersin.org | Yes frontiersin.org | Phosphorylation of APS to PAPS frontiersin.org |

| Sulfite Reductase (SiR) | Yes frontiersin.org | No frontiersin.org | Reduction of Sulfite to Sulfide nih.gov |

Transport Systems and Metabolite Channeling Across Organelle Membranes

The physical separation of the plastidic and cytosolic APS pathways necessitates efficient transport mechanisms to move key metabolites across the plastid envelope membrane. Since many sulfation reactions utilizing PAPS occur in the cytosol, the PAPS synthesized within the plastids must be exported. frontiersin.org

Research in Arabidopsis thaliana has identified a specific PAPS transporter, PAPST1, located in the plastid envelope. frontiersin.org This transporter is responsible for exporting PAPS from the plastid to the cytosol, thereby integrating the two separate sites of PAPS biosynthesis. frontiersin.org Furthermore, evidence suggests the existence of a broader adenosine (B11128) nucleotide transport system that facilitates the exchange of PAPS and its degradation product, 3'-phosphoadenosine 5'-phosphate (PAP), across the plastid membrane, creating a vital connection between the two pathways. nih.gov

This movement of metabolites is a form of metabolic channeling, which ensures that intermediates are efficiently directed to the next enzyme in a pathway. Communication between organelles can occur through the regulated transport of small molecules across membranes via transporter proteins. nih.gov These transport systems are fundamental for coordinating metabolic activities, allowing the cell to respond effectively to changing needs for specific sulfur-containing compounds. nih.gov

Comparative and Evolutionary Biology of Aps Metabolism

Diversity of APS-Related Enzymes Across Biological Kingdoms

The enzymes responsible for the synthesis and reduction of APS display significant structural and functional diversity across bacteria, archaea, and eukarya. This diversity is evident in the architecture of the enzymes that produce 3'-phosphoadenosine-5'-phosphosulfate (PAPS) and in the types and electron donor specificities of the enzymes that reduce APS.

The synthesis of PAPS from ATP and inorganic sulfate (B86663) is a two-step process catalyzed by ATP sulfurylase and APS kinase. In many organisms, these two enzymatic activities are carried out by separate, monofunctional proteins. nih.gov However, in other lineages, these enzymes are fused into a single, bifunctional polypeptide. nih.govuniprot.orgwikipedia.org

In fungi, bacteria, and plants, ATP sulfurylase and APS kinase are typically monofunctional enzymes, existing as separate polypeptide chains. nih.gov In contrast, metazoans possess bifunctional PAPS synthases (PAPSS) where both the ATP sulfurylase and APS kinase domains are present on a single protein. nih.govuniprot.org These bifunctional enzymes exhibit different domain arrangements. In animals, the fusion protein has the APS kinase domain at the N-terminus and the ATP sulfurylase domain at the C-terminus (KS arrangement). nih.gov Conversely, in some bacteria and fungi, a fusion with the opposite arrangement (SK) is found. nih.gov Phylogenetic analyses suggest that all known KS fusions originated from a single event early in eukaryotic evolution, and similarly, all known SK fusions likely arose from a single ancestral fusion event. nih.gov The current distribution of fused and non-fused genes is the result of subsequent gene fissions, duplications, deletions, and horizontal transfers across different lineages. nih.gov

In humans, two isoforms of bifunctional PAPS synthase, PAPSS1 and PAPSS2, exist and they are not functionally redundant. nih.gov These isoforms exhibit differences in their subcellular localization, with PAPSS1 being predominantly nuclear and PAPSS2 mainly cytoplasmic. nih.gov They also show a marked difference in stability; PAPSS2 is significantly less stable than PAPSS1 at physiological temperatures. nih.govresearchgate.net The evolutionarily older isoform is suggested to be the less stable PAPSS2-type, as invertebrates possess a single PAPS synthase that resembles human PAPSS2 in its instability. nih.govresearchgate.net

| Enzyme Type | Domain Organization | Predominant Kingdoms | Examples |

| Monofunctional PAPS Synthase | Separate ATP sulfurylase and APS kinase proteins | Bacteria, Fungi, Plants | Escherichia coli, Saccharomyces cerevisiae, Arabidopsis thaliana |

| Bifunctional PAPS Synthase (KS) | N-terminal APS kinase, C-terminal ATP sulfurylase | Animals | Human (PAPSS1, PAPSS2), Caenorhabditis elegans |

| Bifunctional PAPS Synthase (SK) | N-terminal ATP sulfurylase, C-terminal APS kinase | Select Bacteria and Fungi | Thiobacillus denitrificans nih.gov |

APS reductase is a key enzyme that catalyzes the reduction of APS to sulfite (B76179). There are two main types of APS reductases: assimilatory and dissimilatory. These two types show no significant sequence or structural homology, suggesting they evolved convergently. nih.gov

Assimilatory APS reductases are found in plants and some bacteria and are involved in the pathway for synthesizing cysteine and other sulfur-containing organic molecules. nih.govwikipedia.org In many sulfate-assimilating bacteria, such as Pseudomonas aeruginosa, the assimilatory APS reductase utilizes thioredoxin as an electron donor. nih.gov The plant-type APS reductase, formerly known as APS sulfotransferase, also functions as an APS reductase, producing sulfite as the primary product. nih.gov

Dissimilatory APS reductases are crucial for sulfate-reducing prokaryotes (SRPs), where sulfate is used as a terminal electron acceptor for respiration. nih.gov These enzymes are typically iron-sulfur flavoproteins. nih.gov The electron donors for dissimilatory APS reductases can vary among different organisms.

| APS Reductase Type | Function | Electron Donor(s) | Organism Examples |

| Assimilatory | Cysteine biosynthesis | Thioredoxin | Pseudomonas aeruginosa, Arabidopsis thaliana nih.gov |

| Dissimilatory | Sulfate respiration | Varies (e.g., flavins) | Sulfate-reducing prokaryotes like Archaeoglobus fulgidus |

Evolutionary Divergence of Regulatory Mechanisms (e.g., redox control in plants)

The regulation of APS metabolism has diverged significantly across different evolutionary lineages. A notable example is the evolution of redox control in plants. nih.govpnas.org In Arabidopsis thaliana, both APS kinase (APSK) and APS reductase (APR) are subject to redox regulation, which allows for the coordination of sulfur flux between primary and secondary metabolic pathways. nih.govpnas.orgnih.gov

The activity of plant APSK is enhanced upon reduction of an intersubunit disulfide bond, which increases its catalytic efficiency and decreases substrate inhibition by APS. nih.govpnas.org Conversely, the activity of plant APS reductase is attenuated upon reduction. pnas.org This opposing redox regulation provides a mechanism to partition APS towards either primary sulfur assimilation (cysteine and glutathione (B108866) synthesis) or secondary metabolism (synthesis of sulfated compounds via PAPS). nih.govpnas.org The cysteine residues involved in this redox switch are conserved in plant APSKs but are absent in their counterparts from other organisms, suggesting that this regulatory mechanism is a unique feature that evolved within the green plant lineage. nih.govpnas.org This redox-sensitive control likely arose after the bifurcation of the sulfur assimilatory pathway in plants, providing a sophisticated means to respond to environmental cues such as oxidative stress. nih.govpnas.org

Phylogenetic Analysis of APS-Metabolizing Gene Families

Phylogenetic analyses of the gene families involved in APS metabolism have revealed a complex evolutionary history characterized by both vertical inheritance and horizontal gene transfer. nih.govnih.gov Studies comparing the phylogenies of APS reductase (apsA) and dissimilatory sulfite reductase (dsrAB) genes with the 16S rRNA-based phylogeny of sulfate-reducing prokaryotes have shown significant incongruencies. nih.gov These discrepancies are best explained by multiple lateral gene transfer events of apsA across different bacterial divisions. nih.gov

Similarly, the evolution of ATP sulfurylase has been influenced by lateral gene transfer. The large subunit of ATP sulfurylase (CysN) in many proteobacteria appears to have originated from an archaeal or eukaryotic elongation factor 1-alpha (EF-1α) gene that was acquired via lateral gene transfer, rather than through a duplication of the resident bacterial elongation factor Tu (EF-Tu) gene. nih.gov

The phylogenetic history of PAPS synthases also points to a dynamic evolution involving gene fusion and fission events. nih.gov As mentioned earlier, the two major types of bifunctional PAPS synthases (KS and SK) likely arose from independent fusion events. nih.gov The subsequent distribution of these fused forms, as well as the presence of monofunctional enzymes in many lineages, reflects a complex pattern of gene loss, duplication, and horizontal transfer throughout the evolution of eukaryotes and prokaryotes. nih.gov

Research Methodologies in Adenosine 5 Phosphosulfate Studies

Enzymatic Activity Assays

Assaying the activity of enzymes involved in APS metabolism, such as ATP sulfurylase and APS kinase, is fundamental to understanding the regulation of the sulfation pathway. These assays measure the rate at which an enzyme converts substrates into products, providing insights into its efficiency and kinetics.

Spectrophotometric and radiometric assays are two primary methods for quantifying enzyme activity. Spectrophotometry measures the change in light absorbance as a colored product is formed or a substrate is consumed, while radiometric assays track the incorporation of a radioactive isotope from a substrate into a product.

Spectrophotometric Assays: These assays are often continuous, allowing for real-time measurement of reaction rates. A classic approach involves detecting the inorganic phosphate (B84403) released during a kinase reaction. nih.gov This can be achieved using reagents like Malachite Green, which forms a colored complex with phosphate, allowing for colorimetric quantification. mdpi.com

Radiometric Assays: These are highly sensitive "gold standard" methods that directly measure catalytic activity. nih.gov A common strategy for assaying APS kinase involves using ATP with a radiolabeled gamma-phosphate (e.g., [γ-³³P]-ATP). eurofinsdiscovery.com The reaction mixture is incubated, and the products are then separated, often by spotting them onto a phosphocellulose paper that binds the peptide or nucleotide substrate. nih.gov The amount of radioactivity transferred to the product, such as 3'-phosphoadenosine 5'-phosphosulfate (PAPS), is then quantified using a phosphorimager or scintillation counting. nih.goveurofinsdiscovery.com This method provides a direct measure of phosphate transfer and is essential for high-throughput screening of potential enzyme inhibitors. nih.gov

| Approach | Principle | Typical Reagent/Label | Detection Method | Example Application |

|---|---|---|---|---|

| Spectrophotometric | Measures change in light absorbance from a colored product or substrate. | Malachite Green (for phosphate detection) | Colorimeter or Spectrophotometer | Measuring phosphate release in coupled kinase assays. mdpi.com |

| Radiometric | Measures incorporation of a radioactive isotope into a product. | [γ-³³P]-ATP or [³⁵S]Sulfate | Phosphorimager or Scintillation Counter | Measuring APS kinase activity by tracking transfer of ³³P from ATP to APS to form PAPS. eurofinsdiscovery.com |

Coupled enzyme assays provide a powerful and often non-radioactive method for continuously monitoring enzymatic reactions where the primary reaction does not produce a readily detectable signal. In this approach, the product of the first reaction becomes the substrate for a second, "coupling" enzyme, which in turn produces a measurable change, such as a change in absorbance.

A key example is the assay for APS kinase. The kinase reaction converts APS and ATP into PAPS and Adenosine (B11128) 5'-diphosphate (ADP). The production of ADP can be coupled to the enzyme pyruvate (B1213749) kinase, which uses ADP to convert phosphoenolpyruvate (B93156) to pyruvate. The pyruvate is then reduced to lactate (B86563) by lactate dehydrogenase in a reaction that oxidizes NADH to NAD+, leading to a decrease in absorbance at 340 nm.

Alternatively, a phosphatase-coupled assay can be used. Here, a phosphatase like CD39L2 is added to the kinase reaction. This coupling enzyme hydrolyzes the ADP product to release inorganic phosphate, which can then be quantified using a colorimetric reagent like Malachite Green. A non-radioactive assay for APS sulfotransferase has also been developed by coupling the release of sulfite (B76179) to yeast sulfite reductase and O-acetylserine(thiol)lyase, which ultimately produces cysteine that can be measured colorimetrically. nih.gov These coupled systems are adaptable and allow for the determination of key kinetic parameters.

| Primary Enzyme/Reaction | Coupling Enzyme(s) | Final Measured Product/Event | Detection Method |

|---|---|---|---|

| APS Kinase (produces ADP) | CD39L2 (phosphatase) | Inorganic Phosphate (Pi) | Colorimetric (e.g., Malachite Green). |

| APS Sulfotransferase (produces sulfite) | Sulfite Reductase & O-acetylserine(thiol)lyase | Cysteine | Colorimetric. nih.gov |

| Generic Kinase (produces ADP) | Pyruvate Kinase & Lactate Dehydrogenase | NADH oxidation | Spectrophotometric (decrease in A₃₄₀). |

Molecular Biology Techniques

Molecular biology has revolutionized the study of APS metabolism by enabling the isolation, modification, and functional analysis of the genes and proteins involved in the sulfation pathway.

Gene cloning is the process of isolating a specific DNA sequence and making multiple identical copies. This is the first step toward producing large quantities of a specific enzyme for detailed biochemical characterization. The gene encoding an enzyme like PAPS synthase, which contains both ATP sulfurylase and APS kinase domains, can be cloned from human cDNA and inserted into an expression vector. nih.govresearchgate.net

These vectors are then introduced into a host system, such as Escherichia coli bacteria or eukaryotic cells like COS-1 cells, which are instructed to produce the desired protein in large amounts. researchgate.netnih.gov The expressed protein can then be purified for use in crystallization trials, structural studies, and enzymatic assays. nih.gov For instance, human PAPS synthase 1 has been cloned and expressed in E. coli, although this can sometimes lead to challenges with protein solubility, requiring co-purification with chaperonins like GroEL. nih.gov Expression in eukaryotic systems can sometimes provide a more suitable environment for proper protein folding and function. researchgate.net

| Host Organism | Vector Type | Purpose/Key Finding | Reference |

|---|---|---|---|

| Escherichia coli | Bacterial expression vector | Used for recombinant expression and purification of human PAPS synthetase 1 for crystallization. Protein was only partly soluble. | nih.gov |

| COS-1 cells (monkey kidney) | Eukaryotic expression vector | Expression of full-length human PAPS synthase and its separate functional domains (APS kinase and ATP sulfurylase) to characterize their activities. | researchgate.net |

| Yeast (S. cerevisiae) | Yeast expression vector (e.g., YEp352GAP-II-HA) | General system for expressing and assaying nucleotide sugar transporters, including PAPS transporters. | jcggdb.jp |

Site-directed mutagenesis is a precise technique used to create specific, targeted changes in a DNA sequence. youtube.com This allows researchers to substitute one or more amino acids in a protein's sequence. youtube.com By mutating residues within an enzyme's active site and then analyzing the resulting changes in catalytic activity or substrate binding, scientists can deduce the functional role of individual amino acids. nih.gov

This method is invaluable for probing the mechanism of enzymes like ATP sulfurylase and APS kinase. For example, by mutating a specific amino acid suspected of being involved in binding ATP or APS, researchers can test hypotheses about the enzyme's catalytic mechanism. A significant drop in enzyme activity after mutation points to the critical role of that residue. nih.gov This technique has been instrumental in confirming the functions of the separate APS kinase and ATP sulfurylase domains within the bifunctional PAPS synthase protein. nih.govresearchgate.net

To understand the physiological role of a gene in vivo, researchers often turn to genetic manipulation in model organisms. This can involve deleting a gene entirely (knockout) or forcing the cell to produce more of the corresponding protein than normal (overexpression).

Genetic Knockout: Studies where genes in the sulfation pathway are inactivated have revealed their critical importance. In humans, mutations that lead to a deficiency in the PAPSS2 isoform cause a group of skeletal development disorders known as osteochondrodysplasias. nih.gov In model organisms like flies and worms, the complete loss of sulfation pathway enzymes is lethal. nih.gov A functional knockout of the APS reductase gene in the moss Physcomitrella patens surprisingly showed that the plant could still grow on sulfate (B86663), leading to the discovery of an alternative PAPS-dependent sulfate assimilation pathway in that organism. nih.gov

Overexpression Studies: Overexpressing a gene, such as the one for human PAPS synthase in cultured COS-1 cells, allows for detailed characterization of the enzyme's activity in a cellular context. researchgate.net This approach was used to confirm that a fragment containing amino acids 1-268 of the protein possessed APS kinase activity, while a fragment from 220-623 had ATP sulfurylase activity, helping to map the functional domains of the bifunctional enzyme. researchgate.net

| Model Organism/System | Gene Targeted | Manipulation | Key Finding/Phenotype |

|---|---|---|---|

| Human | PAPSS2 | Natural mutation (deficiency) | Causes osteochondrodysplasias (skeletal disorders). nih.gov |

| Moss (Physcomitrella patens) | APS Reductase | Gene knockout | Revealed a previously unconfirmed PAPS-dependent sulfate reduction pathway. nih.gov |

| Fruit Fly / Worm | Sulfation pathway enzymes | Loss-of-function | Lethal, demonstrating the essential nature of the pathway. nih.gov |

| COS-1 Cells | Human PAPS Synthase | Overexpression | Allowed for functional mapping of the APS kinase and ATP sulfurylase domains. researchgate.net |

Structural Biology Approaches

Structural biology provides critical insights into the function of enzymes involved in Adenosine 5'-phosphosulfate (APS) metabolism. By determining the three-dimensional atomic coordinates of these macromolecules, researchers can understand how they recognize and bind APS, and the catalytic mechanisms they employ.

X-ray Crystallography of APS-Bound Enzymes

X-ray crystallography has been the principal technique for elucidating the high-resolution structures of enzymes in complex with Adenosine 5'-phosphosulfate (APS). This method allows for the precise visualization of the interactions within the enzyme's active site, revealing the specific amino acid residues involved in substrate binding and catalysis.